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ADP-D-glycero-D-manno-heptose -

ADP-D-glycero-D-manno-heptose

Catalog Number: EVT-1542526
CAS Number:
Molecular Formula: C17H27N5O16P2
Molecular Weight: 619.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADP-D-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an ADP-D-glycero-D-manno-heptose(2-).
Overview

ADP-D-glycero-D-manno-heptose is a crucial sugar nucleotide involved in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It plays a significant role as a precursor for the inner core of lipopolysaccharides, which are essential components of bacterial cell membranes. This compound is recognized as a pathogen-associated molecular pattern (PAMP), capable of triggering innate immune responses in host organisms. The structural complexity and biological significance of ADP-D-glycero-D-manno-heptose make it a subject of interest in biochemical research and synthetic chemistry.

Source

ADP-D-glycero-D-manno-heptose is primarily derived from various pathogenic Gram-negative bacteria, including Escherichia coli and Vibrio cholerae. These organisms utilize specific biosynthetic pathways to produce this compound from simpler sugar precursors, such as sedoheptulose-7-phosphate and D-mannose.

Classification

ADP-D-glycero-D-manno-heptose belongs to the class of sugar nucleotides, specifically categorized under heptose sugars. It is part of the broader category of carbohydrates and plays a vital role in bacterial metabolism and cell wall structure.

Synthesis Analysis

Methods

The synthesis of ADP-D-glycero-D-manno-heptose can be achieved through both enzymatic and chemoenzymatic methods. The enzymatic pathway involves several key enzymes:

  1. GmhA: Converts sedoheptulose-7-phosphate into D-glycero-D-manno-heptose-7-phosphate.
  2. HldE: Functions as both a kinase and adenylyltransferase, facilitating the phosphorylation and conversion to ADP-D-glycero-D-manno-heptose.
  3. GmhB: Dephosphorylates intermediates to enable the formation of the final product.

In recent studies, an efficient one-pot three-enzyme strategy has been reported for the chemoenzymatic synthesis using chemically synthesized D,D-heptose-7-phosphate along with the aforementioned enzymes .

Technical Details

The biosynthetic pathway typically starts with the formation of sedoheptulose-7-phosphate through transketolase activity. Subsequent enzymatic reactions lead to the production of D-glycero-D-manno-heptose-1,7-bisphosphate, which is then converted into ADP-D-glycero-D-manno-heptose through sequential phosphorylation and dephosphorylation reactions .

Molecular Structure Analysis

Structure

ADP-D-glycero-D-manno-heptose has a complex molecular structure characterized by its heptose backbone and nucleotide moiety. The structural formula includes:

  • A heptose sugar with specific stereochemistry at multiple carbon centers.
  • An adenosine diphosphate group attached to the heptose.

Data

The molecular formula for ADP-D-glycero-D-manno-heptose is C₇H₁₄N₅O₁₃P, with a molar mass of approximately 265.2 g/mol. Its structural configuration plays a critical role in its biological function and interactions within bacterial systems.

Chemical Reactions Analysis

Reactions

ADP-D-glycero-D-manno-heptose participates in several biochemical reactions:

  1. Phosphorylation: Catalyzed by HldE, converting heptose-7-phosphate into its bisphosphate form.
  2. Dephosphorylation: Involves GmhB, which removes phosphate groups to yield the active nucleotide sugar.
  3. Epimerization: The conversion between ADP-D-glycero-D-manno-heptose and its C-6 epimer, ADP-L-glycero-D-manno-heptose, facilitated by specific epimerases .

Technical Details

Kinetic studies have demonstrated that the enzymes involved exhibit high substrate specificity, particularly for modified heptose analogs, which can influence the efficiency of synthesis .

Mechanism of Action

Process

The mechanism by which ADP-D-glycero-D-manno-heptose functions involves its incorporation into lipopolysaccharide structures within bacterial membranes. As a PAMP, it interacts with immune receptors in host organisms, triggering signaling pathways that elicit immune responses.

Data

Research indicates that this compound's structural features are critical for its recognition by immune receptors, leading to robust innate immune activation .

Physical and Chemical Properties Analysis

Physical Properties

ADP-D-glycero-D-manno-heptose is typically found as a white crystalline powder when isolated. Its solubility in water is high due to its polar nature.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity is primarily attributed to the presence of phosphate groups which can participate in various biochemical reactions.

Relevant analyses include:

  • Melting Point: Specific data on melting points may vary based on purity but generally falls within standard ranges for similar sugar nucleotides.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry are commonly used techniques for characterization.
Applications

ADP-D-glycero-D-manno-heptose has several scientific applications:

  1. Biochemical Research: It serves as a model compound for studying glycosylation processes and enzyme specificity.
  2. Vaccine Development: Its role as a PAMP makes it a candidate for developing vaccines targeting Gram-negative bacterial infections.
  3. Synthetic Chemistry: The compound's complex structure presents challenges that drive advancements in synthetic methodologies within organic chemistry .
Structural and Functional Characteristics of ADP-D-glycero-D-manno-Heptose

Chemical Composition and Stereochemical Configuration

Molecular Architecture: ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep) is a purine nucleotide sugar with the chemical formula C₁₇H₂₇N₅O₁₆P₂ and a molecular weight of 619.37 g/mol [1] [5] [8]. It consists of adenine diphosphate (ADP) linked via a pyrophosphate bridge to D-glycero-D-manno-heptose, a seven-carbon monosaccharide. The heptose moiety adopts a β-configured pyranose ring, with stereochemistry defined at nine chiral centers [3] [8].

Stereochemical Specificity: The "D-glycero-D-manno" prefix denotes the specific stereochemistry at C2 (D-glycero) and C3–C6 (D-manno), distinguishing it from other heptose isomers. The anomeric carbon (C1) exhibits β-configuration in its glycosidic bond to ADP, critical for enzymatic recognition [3] [8]. This stereochemistry is preserved across gram-negative bacteria, including Escherichia coli and Vibrio cholerae [7].

Table 1: Key Structural Attributes of ADP-D-glycero-D-manno-heptose

PropertyValueSource
Molecular FormulaC₁₇H₂₇N₅O₁₆P₂ [1] [5]
Average Molecular Weight619.37 g/mol [5] [8]
Chiral Centers9 defined stereocenters [8]
Glycosidic Bondβ-linked pyranose [3]
Cellular CompartmentCytoplasm (biosynthesis site) [5]

Biosynthetic Intermediates: ADP-D,D-Hep is synthesized from sedoheptulose 7-phosphate (S7P) via four enzymatic steps:

  • Isomerization: S7P → D-glycero-D-manno-heptose 7-phosphate (H7P; catalyzed by GmhA)
  • Phosphorylation: H7P → D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP; kinase domain of HldE)
  • Dephosphorylation: HBP → D-glycero-β-D-manno-heptose 1-phosphate (H1P; phosphatase GmhB)
  • Adenylylation: H1P + ATP → ADP-D,D-Hep (nucleotidyltransferase domain of HldE) [2] [7].

Table 2: Key Intermediates in ADP-D,D-Hep Biosynthesis

IntermediateAbbreviationEnzymeFunction
Sedoheptulose 7-phosphateS7P-Pentose phosphate pathway metabolite
D-glycero-D-manno-heptose 7-phosphateH7PGmhA (isomerase)Isomerizes S7P
D-glycero-β-D-manno-heptose 1,7-bisphosphateHBPHldE (kinase domain)Phosphorylates C1 of H7P
D-glycero-β-D-manno-heptose 1-phosphateH1PGmhB (phosphatase)Hydrolyzes C7-phosphate of HBP

Role in Lipopolysaccharide (LPS) Inner Core Assembly

LPS Biosynthesis: ADP-D,D-Hep serves as the direct precursor for ADP-L-glycero-D-manno-heptose (ADP-L,D-Hep), the activated sugar donor for heptosyltransferases in LPS inner core assembly [2] [7]. The inner core of LPS in gram-negative bacteria (e.g., E. coli, Vibrio) typically contains 2–3 residues of L,D-heptose linked to 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). The epimerization at C6'' of ADP-D,D-Hep to form ADP-L,D-Hep is catalyzed by HldD (ADP-heptose 6-epimerase), an NAD⁺-dependent enzyme [2] [3].

Table 3: Enzymes in ADP-D,D-Hep Metabolism and LPS Assembly

EnzymeGeneFunctionOrganisms
GmhAgmhAIsomerizes S7P to H7PE. coli, V. cholerae
HldE (bifunctional)hldEKinase: H7P → HBP; Nucleotidyltransferase: H1P → ADP-D,D-HepE. coli, V. parahaemolyticus
GmhBgmhBDephosphorylates HBP to H1PE. coli, V. cholerae
HldDhldDEpimerizes ADP-D,D-Hep to ADP-L,D-HepE. coli, B. pseudomallei

Physiological Impact: Mutations disrupting ADP-D,D-Hep synthesis (e.g., gmhB deletions) cause "deep rough" phenotypes in E. coli, characterized by:

  • Severely truncated LPS cores
  • Hypersensitivity to detergents (e.g., SDS) and hydrophobic antibiotics (e.g., novobiocin)
  • Impaired membrane integrity and virulence [2] [4].In pathogens like Vibrio cholerae, ADP-L,D-Hep–dependent heptosylation is essential for complete LPS assembly, which shields bacteria from host antimicrobial peptides [7].

Immunomodulatory Role: Beyond LPS assembly, ADP-D,D-Hep and its biosynthetic intermediates (HBP, H1P) are potent pathogen-associated molecular patterns (PAMPs):

  • Recognition Mechanism: Cytosolic alpha-kinase 1 (ALPK1) detects ADP-D,D-Hep or ADP-L,D-Hep, triggering TIFA (TRAF-interacting protein) oligomerization.
  • Downstream Signaling: TIFA activates TRAF6→NF-κB signaling, inducing pro-inflammatory cytokines (e.g., IL-8) [4].This pathway is conserved in Helicobacter pylori, Shigella flexneri, and Campylobacter jejuni, highlighting ADP-heptose as a universal gram-negative PAMP [4].

Comparative Analysis with ADP-L-glycero-D-manno-Heptose Isomers

Stereochemical Divergence: ADP-D,D-Hep and its C6'' epimer ADP-L,D-Hep differ solely in stereochemistry at C6'' of the heptose moiety:

  • ADP-D,D-Hep: D-configuration at C2 (glycero), D-configuration at C3–C6 (manno), D-configuration at C6''
  • ADP-L,D-Hep: D-configuration at C2 (glycero), D-configuration at C3–C6 (manno), L-configuration at C6'' [3] [8].This subtle change drastically alters their biological roles.

Functional Specialization:

  • LPS Assembly: ADP-L,D-Hep is the primary substrate for heptosyltransferases (e.g., WaaC) that add heptose to Kdo₂-lipid A during inner core synthesis. E. coli heptosyltransferases utilize ADP-L,D-Hep 100-fold more efficiently than ADP-D,D-Hep [2] [6].
  • Immune Activation: Both isomers activate ALPK1, but ADP-L,D-Hep exhibits stronger immunostimulatory activity in epithelial cells [4].
  • Biosynthetic Flexibility: Some bacteria like Rhizobium leguminosarum lack heptose in their LPS core, instead using mannose linked to Kdo. Their mannosyltransferases accept GDP-mannose or synthetic ADP-mannose—a structural analog of ADP-heptose—but not natural ADP-heptose [6].

Table 4: Functional Comparison of ADP-D,D-Hep and ADP-L,D-Hep

PropertyADP-D,D-HepADP-L,D-Hep
Stereochemistry at C6''D-configurationL-configuration (epimerized by HldD)
Primary metabolic rolePrecursor for ADP-L,D-Hep synthesisSubstrate for heptosyltransferases
LPS assembly efficiencyLow (≤1% of ADP-L,D-Hep activity)High (primary sugar donor)
ALPK1/TIFA activationYes (potent PAMP)Yes (stronger agonist)
Natural occurrenceE. coli, Vibrio, SalmonellaUniversal in gram-negative LPS

Enzyme Specificity: The bifunctional kinase/nucleotidyltransferase HldE exhibits broad substrate flexibility:

  • It activates β-D-mannose 1-phosphate to ADP-β-D-mannose but cannot utilize the α-anomer [7].
  • This promiscuity supports functional studies where ADP-mannose substitutes for ADP-heptose in assays of heptosyltransferase I (WaaC) [6].

Properties

Product Name

ADP-D-glycero-D-manno-heptose

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Molecular Formula

C17H27N5O16P2

Molecular Weight

619.4 g/mol

InChI

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6-,8-,9+,10+,11-,12+,13-,16-,17?/m1/s1

InChI Key

KMSFWBYFWSKGGR-RQWOTHMISA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@@H](CO)O)O)O)O)O)O)N

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